3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline consists of a bromine atom, two fluorine atoms, and an amine group attached to a benzene ring . The presence of these functional groups may influence its reactivity and physical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications
Fluorination Techniques and Reagent Development
3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline, as a fluoroorganic compound, plays a significant role in the development of novel fluorination techniques and reagents. Research indicates the utilization of bromine trifluoride and other fluorination reagents for attaching fluorine atoms to organic molecules. These techniques are crucial for introducing fluoroalkyl groups, such as CF2 and CF3, into compounds, enhancing their properties for pharmaceutical and agrochemical applications (Rozen, 2001; Rozen, 2005).
Synthesis of Fluorinated Indoles
The compound also finds application in the synthesis of fluorinated indoles, which are valuable in medicinal chemistry. An efficient strategy has been reported for constructing 3-(2,2-difluoroethyl)-2-fluoroindoles from activated o-aminostyrenes, highlighting the compound's role in the incorporation of fluorine motifs into pharmaceutical molecules (Sheng et al., 2021).
Photolysis Studies
Studies on the photolysis of halogenated anilines, including 3-bromoaniline derivatives, provide insights into the photolytic behavior and reaction mechanisms of such compounds. These findings are important for understanding the environmental fate and transformation of halogenated organic compounds (Othmen et al., 1999).
Electrophilic Trifluoromethylthiolation
The compound's fluorine content is relevant in the context of electrophilic trifluoromethylthiolation reactions. Such reactions are pivotal for installing trifluoromethylthio groups in drug molecules, enhancing their lipophilicity and metabolic stability, which are desirable traits in drug development (Shao et al., 2015).
Hydrofluorination Reactions
Hydrofluorination of 3-bromooxindole derivatives in ionic liquids represents another application area, showcasing the compound's utility in synthesizing fluorinated organic molecules, such as 3-fluorooxindole derivatives, which have potential applications in medicinal chemistry (Mizuta et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-(2,2-difluoroethyl)-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDPTGVVZQVLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(2,2-difluoroethyl)-5-fluoroaniline |
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